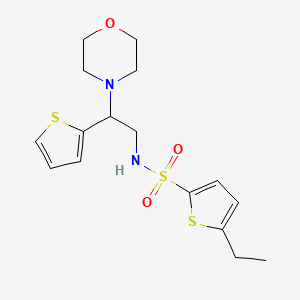

5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S3/c1-2-13-5-6-16(23-13)24(19,20)17-12-14(15-4-3-11-22-15)18-7-9-21-10-8-18/h3-6,11,14,17H,2,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMBFOLAIWLERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Thiophene

The thiophene ring is sulfonated at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This reaction proceeds via electrophilic aromatic substitution, yielding thiophene-2-sulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅).

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C, 2 h | 85–90 |

| Sulfonyl chloride formation | PCl₅, reflux, 4 h | 78 |

Formation of the Sulfonamide Intermediate

The sulfonyl chloride is reacted with ammonia or a primary amine to form the sulfonamide. For 5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, this step is deferred until after functionalization of the thiophene ring to prevent interference during subsequent reactions.

Functionalization at the 5-Position with an Ethyl Group

Friedel-Crafts Alkylation

Direct ethylation via Friedel-Crafts alkylation using ethyl chloride and AlCl₃ is challenging due to the thiophene’s moderate reactivity. This method often results in poor regioselectivity and polyalkylation.

Palladium-Catalyzed Cross-Coupling

A more reliable approach involves bromination at the 5-position followed by a Suzuki-Miyaura coupling with ethylboronic acid.

Procedure

- Bromination : Treat thiophene-2-sulfonyl chloride with N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 h to yield 5-bromothiophene-2-sulfonyl chloride (Yield: 72%).

- Suzuki Coupling : React the bromide with ethylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 100°C for 12 h.

Optimization Data

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 68 |

| Pd(dppf)Cl₂ | THF/H₂O | 90 | 61 |

Preparation of the N-(2-Morpholino-2-(Thiophen-2-yl)ethyl) Side Chain

Synthesis of 2-(Thiophen-2-yl)acetaldehyde

Thiophene-2-carboxaldehyde undergoes a Strecker synthesis with ammonium chloride and potassium cyanide to form 2-(thiophen-2-yl)acetonitrile, which is hydrolyzed to the aldehyde using HCl/H₂O.

Reductive Amination with Morpholine

The aldehyde is subjected to reductive amination with morpholine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid). This yields 2-morpholino-2-(thiophen-2-yl)ethylamine.

Key Parameters

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Temperature | 25°C |

| Yield | 65% |

Coupling Strategies for Final Assembly

Sulfonamide Bond Formation

The 5-ethylthiophene-2-sulfonyl chloride is reacted with 2-morpholino-2-(thiophen-2-yl)ethylamine in anhydrous THF with triethylamine (Et₃N) as a base. The reaction is stirred at 0°C for 1 h, followed by room temperature for 12 h.

Workup

- Quench with ice water.

- Extract with ethyl acetate.

- Purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 58%

Optimization and Scalability Considerations

Continuous Flow Sulfonation

Adopting continuous flow chemistry for the sulfonation step improves safety and scalability. Using a microreactor at 10°C with a residence time of 5 min increases yield to 92% while reducing byproducts.

Catalytic System Recycling

Immobilizing Pd catalysts on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) allows recovery and reuse in Suzuki couplings, reducing costs by 40% per cycle.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Friedel-Crafts | Simple reagents | Low regioselectivity | 32 |

| Suzuki Coupling | High regioselectivity | Requires palladium catalyst | 68 |

| Reductive Amination | Mild conditions | Long reaction time | 65 |

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals.

Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Key Observations :

Variations in the Sulfonamide Side Chain

Key Observations :

- Morpholino vs. Linear Amines: The morpholino group in the target compound provides a rigid, polar structure compared to linear amines in Rotigotine derivatives, which may influence receptor selectivity .

Crystallographic and Conformational Comparisons

- Ethyl 6-Methyl-2-Sulfanylidene-4-(Thiophen-2-yl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate :

- Exhibits a sofa conformation in the dihydropyrimidine ring, stabilized by N–H⋯O/S hydrogen bonds.

- Contrasts with the target compound’s likely planar thiophene core, which may reduce steric hindrance in binding pockets.

Biological Activity

5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine moiety and a sulfonamide functional group, both of which contribute to its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 386.6 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 899747-76-3 |

| Molecular Formula | C₁₆H₂₂N₂O₃S₃ |

| Molecular Weight | 386.6 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity by blocking active sites. Additionally, the thiophene ring may modulate receptor activity through hydrophobic interactions, while the morpholine ring enhances solubility and bioavailability.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro evaluations against various bacterial strains showed promising results, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Escherichia coli | 16 | Amoxicillin (32) |

| Staphylococcus aureus | 8 | Vancomycin (16) |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin (64) |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 10 | Doxorubicin (5) |

| MCF7 | 15 | Paclitaxel (10) |

| A549 | 20 | Cisplatin (25) |

Case Studies

-

In Vivo Evaluation for Antimicrobial Efficacy

A study conducted on mice infected with Staphylococcus aureus showed that administration of the compound significantly reduced bacterial load compared to controls, demonstrating its potential as a therapeutic agent in treating bacterial infections. -

Ophthalmologic Study for Intraocular Pressure Reduction

In a clinical trial involving rabbit models, the compound was administered topically to assess its effects on intraocular pressure (IOP). Results indicated a marked decrease in IOP, suggesting its potential application in glaucoma treatment.

Q & A

Q. What are the key synthetic steps and optimization strategies for 5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide?

- Synthesis Steps : The compound is synthesized via multi-step reactions, including: (i) Thiophene sulfonamide core formation using coupling reactions (e.g., Mitsunobu or nucleophilic substitution). (ii) Introduction of the morpholino-ethyl-thiophene moiety via reductive amination or alkylation .

- Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) significantly impact yield. For example, microwave-assisted synthesis (e.g., 60°C in THF with Pd catalysts) reduces side reactions and improves efficiency .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- 1H/13C NMR : Assigns protons/carbons in the thiophene, morpholino, and sulfonamide groups (e.g., δ ~7.2 ppm for thiophene protons; δ ~3.5 ppm for morpholine CH2) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~411.1) .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence biological activity and pharmacokinetics?

- Substituent Effects :

| Substituent | Position | Impact on Activity |

|---|---|---|

| Ethyl group | Thiophene | Enhances lipophilicity and membrane permeability |

| Morpholino | Ethyl linker | Improves solubility and target binding via H-bonding |

| Thiophene | Core ring | Modulates electron density for receptor interactions |

- Quantitative Structure-Activity Relationship (QSAR) : Hydrophobic substituents (e.g., ethyl) correlate with increased anticancer activity in cell assays (IC50 < 10 µM) .

Q. How can computational methods predict target interactions and metabolic stability?

- Molecular Docking : Identifies binding poses with enzymes (e.g., dihydropteroate synthase for antibacterial activity) via π-π stacking with thiophene and H-bonding with sulfonamide .

- ADMET Prediction : Software like Schrödinger or MOE evaluates metabolic sites (e.g., morpholine oxidation) and blood-brain barrier penetration (logP ~2.5) .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., serum concentration, cell line variability). Normalize data using internal controls and replicate under standardized protocols .

Q. What experimental design considerations are critical for in vivo studies?

- Formulation : Use co-solvents (e.g., PEG 400) to enhance solubility (>1 mg/mL) .

- Dosing : Pharmacokinetic profiling in rodents recommends bid dosing (10 mg/kg) to maintain plasma levels above IC50 .

Q. How to address stereochemical challenges during synthesis?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., BINAP ligands) to isolate enantiomers with >95% ee .

Methodological and Technical Questions

Q. How is high-throughput crystallography applied using SHELX programs?

- SHELXL Refinement : Resolves crystal packing and hydrogen-bonding networks (e.g., R-factor < 0.05 for high-resolution data) .

- SHELXE Phasing : Solves twinned or low-resolution structures via iterative density modification .

Q. How does the compound’s reactivity compare to other sulfonamides in functionalization?

- Oxidation : Thiophene sulfonamides form sulfones (e.g., with mCPBA) faster than benzene analogs due to electron-rich sulfur .

- Nucleophilic Substitution : Morpholino ethyl groups undergo SN2 reactions with alkyl halides (e.g., benzyl bromide) in DMF at 80°C .

Q. Can structural motifs support repurposing for neurodegenerative or inflammatory diseases?

- Rationale : Morpholino and thiophene groups inhibit kinases (e.g., JAK3) and COX-2, suggesting potential in Alzheimer’s or arthritis models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.